4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate
CAS No.:
Cat. No.: VC16560570
Molecular Formula: C25H27NO3
Molecular Weight: 389.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H27NO3 |
|---|---|
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | (4-methoxyphenyl)methyl 1-methyl-4-naphthalen-2-ylpiperidine-4-carboxylate |
| Standard InChI | InChI=1S/C25H27NO3/c1-26-15-13-25(14-16-26,22-10-9-20-5-3-4-6-21(20)17-22)24(27)29-18-19-7-11-23(28-2)12-8-19/h3-12,17H,13-16,18H2,1-2H3 |
| Standard InChI Key | QEFBBQCOLUZNFF-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(CC1)(C2=CC3=CC=CC=C3C=C2)C(=O)OCC4=CC=C(C=C4)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate is a tertiary amine featuring a piperidine ring substituted at the 4-position with both a naphthalen-2-yl group and a carboxylate ester. The ester moiety is further functionalized with a 4-methoxybenzyl group, contributing to the compound’s lipophilicity. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | (4-Methoxyphenyl)methyl 1-methyl-4-naphthalen-2-ylpiperidine-4-carboxylate |
| Canonical SMILES | CN1CCC(CC1)(C2=CC3=CC=CC=C3C=C2)C(=O)OCC4=CC=C(C=C4)OC |
| InChIKey | QEFBBQCOLUZNFF-UHFFFAOYSA-N |
The piperidine ring adopts a chair conformation, with the naphthalenyl and ester groups occupying equatorial positions to minimize steric strain. The 4-methoxybenzyl group enhances solubility in polar aprotic solvents, as evidenced by its logP value (calculated: ~3.2).
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate likely involves multi-step organic transformations, drawing from methodologies used for related piperidine derivatives :
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Piperidine Core Formation:
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Naphthalenyl Substitution:
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Esterification:
A hypothetical synthesis pathway is summarized below:
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Step 1: 4-Methylpiperidine is treated with naphthalen-2-ylmagnesium bromide in THF to form 1-methyl-4-(naphthalen-2-yl)piperidine.
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Step 2: The piperidine intermediate undergoes carboxylation with chloroformate derivatives to yield the 4-carboxylate.
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Step 3: Mitsunobu coupling with 4-methoxybenzyl alcohol installs the ester group .
Purification and Analysis
Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization from ethanol/water mixtures. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry.
Pharmacological Research and Hypothetical Applications
Central Nervous System Penetration
The compound’s calculated polar surface area (PSA: ~50 Ų) and moderate logP (~3.2) suggest blood-brain barrier permeability, making it a candidate for neuropharmaceutical development. Analogous molecules with naphthalene moieties have shown affinity for serotonin and dopamine transporters .
Future Research Directions
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Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability using in vitro liver microsome assays.
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Target Identification: Employ affinity-based protein profiling (ABPP) to map interactions with serine hydrolases or neurotransmitter receptors .
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Analog Synthesis: Explore replacing the methoxy group with halogens or bioisosteres to optimize potency and selectivity .
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